

An In-depth Technical Guide to Mannose Triflate: Chemical Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mannose triflate*

Cat. No.: *B024346*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mannose triflate, chemically known as 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl- β -D-mannopyranose, is a pivotal precursor in the synthesis of radiopharmaceuticals, most notably 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) for Positron Emission Tomography (PET) imaging.[1][2][3] Its unique chemical properties, particularly the presence of the triflate group—an excellent leaving group—render it highly reactive and suitable for nucleophilic substitution reactions.[3][4] This guide provides a comprehensive overview of the chemical and physical properties of **mannose triflate**, detailed experimental protocols for its synthesis, and its critical role in radiopharmaceutical production.

Chemical and Physical Properties

Mannose triflate is a white to off-white crystalline powder.[4][5] Its chemical structure consists of a β -D-mannopyranose ring per-O-acetylated at positions 1, 3, 4, and 6, with a trifluoromethanesulfonyl (triflate) group at the C-2 position.[6] This substitution pattern is crucial for its subsequent chemical transformations.

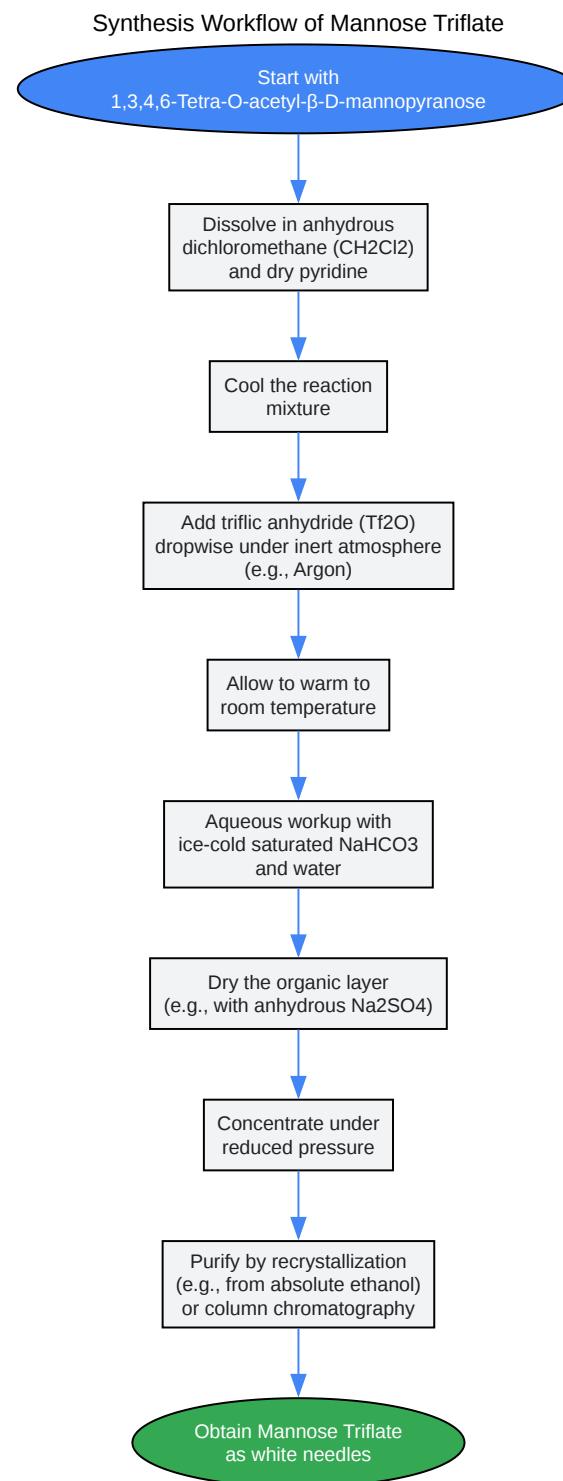
Physicochemical Data

A summary of the key physicochemical properties of **mannose triflate** is presented in Table 1.

Property	Value	References
Molecular Formula	$C_{15}H_{19}F_3O_{12}S$	[6] [7] [8]
Molecular Weight	480.36 g/mol	[4] [5] [6]
Appearance	White to off-white powder or crystal	[4] [5]
Melting Point	117-122 °C	[4] [5] [7]
Optical Rotation $[\alpha]D^{20}$	-12° to -17° (c=1, $CHCl_3$)	[4] [7]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate. Soluble in acetonitrile, DMSO, methanol, and acetone. Insoluble in aqueous media.	[5] [7]
Storage Conditions	-20°C	[1] [3] [7]

Spectroscopic Data

Characterization of **mannose triflate** is typically performed using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).[\[1\]](#)


Technique	Key Observations	References
Infrared (IR)	The absence of a broad peak around 3500 cm^{-1} indicates the conversion of the hydroxyl group. Characteristic peaks for the carbonyl groups of the acetate esters are observed around $1730\text{-}1753\text{ cm}^{-1}$.	[1]
Nuclear Magnetic Resonance (NMR)	^1H NMR, ^{13}C NMR, and ^{19}F NMR are used to confirm the structure and purity. The purity is often determined to be $\geq 98\%$ by qNMR.	[1] [6]
Mass Spectrometry (MS)	High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.	[1]

Synthesis of Mannose Triflate

The most common and efficient synthesis of **mannose triflate** involves the triflation of 1,3,4,6-Tetra-O-acetyl- β -D-mannopyranose.[\[1\]](#)[\[2\]](#)[\[9\]](#)

Synthesis Workflow

The overall workflow for the synthesis of **mannose triflate** is depicted below.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of **mannose triflate**.

Detailed Experimental Protocol

This protocol is a composite of methodologies described in the literature.[1][2][5]

Materials:

- 1,3,4,6-Tetra-O-acetyl- β -D-mannopyranose
- Anhydrous dichloromethane (CH_2Cl_2)
- Dry pyridine
- Trifluoromethanesulfonic anhydride (Tf_2O)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Absolute ethanol or hexane:ethyl acetate for chromatography
- Argon or Nitrogen gas

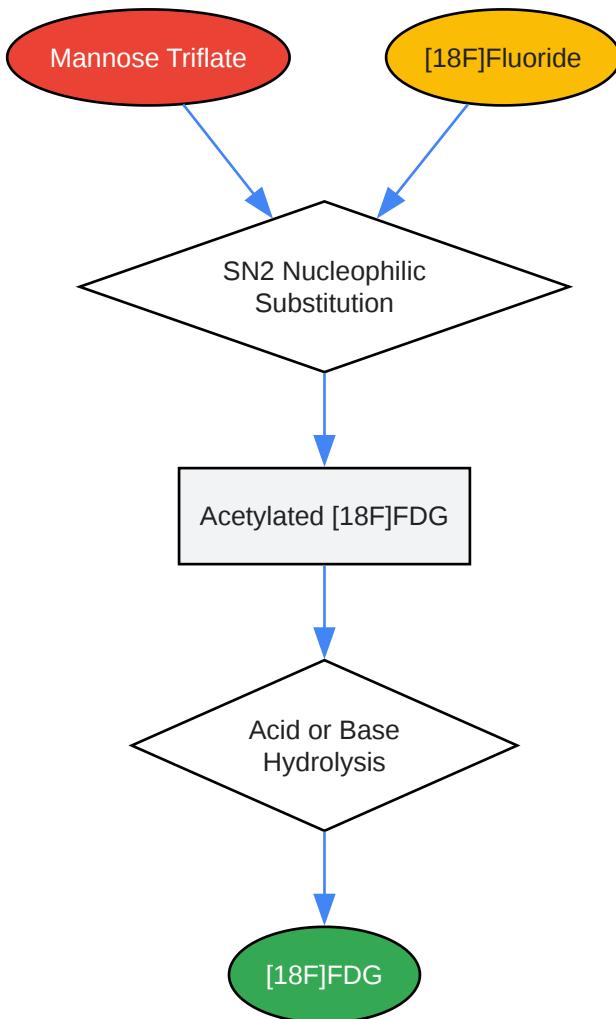
Procedure:

- Dissolve 1,3,4,6-Tetra-O-acetyl- β -D-mannopyranose in anhydrous dichloromethane containing dry pyridine in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon).[1][5]
- Cool the reaction mixture in an ice bath.
- Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution over a period of 30-40 minutes. Controlled addition is crucial.[1]
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 6 hours).[1]
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, wash the reaction mixture successively with ice-cold saturated aqueous NaHCO_3 solution and deionized water.[1][5]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
- Purify the crude product by recrystallization from absolute ethanol to obtain **mannose triflate** as white needles.[1] Alternatively, purification can be achieved by silica gel column chromatography using a solvent system such as hexane:ethyl acetate (1:1, v/v).[5]

Yield:

- Yields are typically high, often around 80%.[1] Some synthetic routes starting from D-mannose report overall yields of 12% to 16% for the triflate precursor.[2]


Reactivity and Applications

The primary application of **mannose triflate** is as a precursor for the synthesis of $[^{18}\text{F}]$ FDG.[1][3][8] The triflate group at the C-2 position is an excellent leaving group, facilitating nucleophilic substitution by the $[^{18}\text{F}]$ fluoride ion.

Role in $[^{18}\text{F}]$ FDG Synthesis

The synthesis of $[^{18}\text{F}]$ FDG from **mannose triflate** is a two-step process involving a nucleophilic substitution followed by hydrolysis.

[18F]FDG Synthesis from Mannose Triflate

[Click to download full resolution via product page](#)

Caption: The reaction pathway for the synthesis of [18F]FDG from **mannose triflate**.

The nucleophilic substitution of the triflate group with $[^{18}\text{F}]$ fluoride proceeds via an $\text{S}_{\text{n}}2$ mechanism.^[3] This is followed by the removal of the acetyl protecting groups through hydrolysis to yield the final $[^{18}\text{F}]$ FDG product.^[1]

Glycosylation Reactions

The triflate group's high reactivity also makes **mannose triflate** and its derivatives valuable in stereoselective glycosylation reactions.[4][10][11] The stereochemical outcome of these reactions is influenced by factors such as the protecting groups on the mannose donor and the reaction conditions.[12][13] The in situ generation of mannosyl triflates is a key strategy in achieving β -mannosylation.[11]

Stability and Storage

Mannose triflate is a stable crystalline solid that can be stored for several months in a dark glass vial, desiccated at -20°C.[1] Solutions of **mannose triflate** in acetonitrile are known to have limited stability at room temperature and are typically prepared shortly before use.[14] However, under specific conditions, stable solutions for automated synthesis can be prepared. [14]

Conclusion

Mannose triflate is a cornerstone molecule in the field of radiopharmaceutical chemistry, enabling the routine and large-scale production of $[^{18}\text{F}]$ FDG for PET imaging.[1][2] Its well-defined chemical properties, high reactivity, and established synthetic routes make it an indispensable tool for researchers and professionals in drug development and diagnostics. A thorough understanding of its synthesis, handling, and reactivity is crucial for its effective application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl- β -D-mannopyranose (Mannose Triflate) Precursor for the Production of $[^{18}\text{F}]$ FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl- β -D-mannopyranose, a precursor of 2-deoxy-2-[^{18}F]fluoro-D-glucose (FDG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Mannose Triflate CAS#: 92051-23-5 [m.chemicalbook.com]
- 6. beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | C15H19F3O12S | CID 11113597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Mannose triflate [isotope-cmr.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Selective β -Mannosylations and β -Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP1795535A1 - Process for the manufacture of a stable solution of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethane-sulfonyl-beta-D-mannopyranose (mannose triflate) - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Mannose Triflate: Chemical Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b024346#mannose-triflate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com